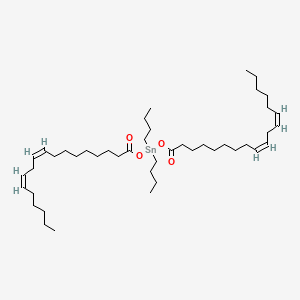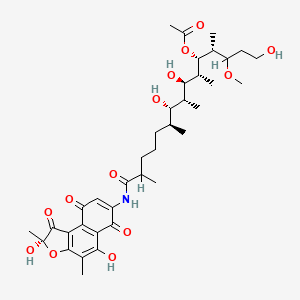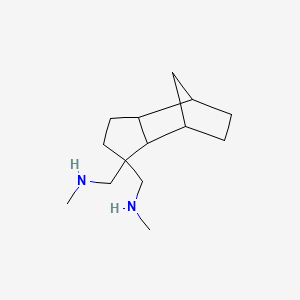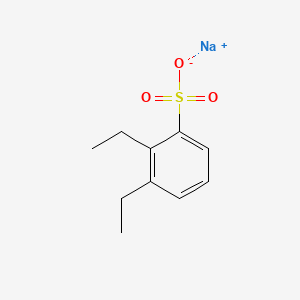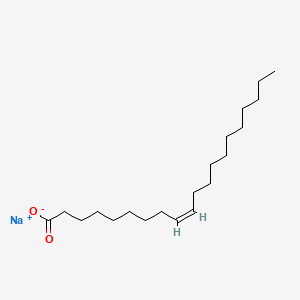
Sodium gadoleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium gadoleate is the sodium salt of gadoleic acid, a monounsaturated fatty acid with a cis double bond at the 9th position. It is commonly found in fish oils and is known for its surfactant properties. The molecular formula of this compound is C20H37O2Na, and it has a molecular weight of approximately 332.5 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium gadoleate can be synthesized through the neutralization of gadoleic acid with sodium hydroxide. The reaction typically involves dissolving gadoleic acid in an organic solvent, such as ethanol, and then adding an aqueous solution of sodium hydroxide. The mixture is stirred until the reaction is complete, and the solvent is then evaporated to obtain this compound as a solid product.
Industrial Production Methods: In industrial settings, this compound is produced by extracting gadoleic acid from fish oils, followed by its neutralization with sodium hydroxide. The process involves several purification steps to ensure the removal of impurities and to obtain a high-purity product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, especially at the double bond, leading to the formation of peroxides and other oxidation products.
Reduction: The double bond in this compound can be reduced to form saturated sodium eicosanoate.
Substitution: this compound can participate in substitution reactions, particularly at the carboxylate group, forming esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alcohols and amines in the presence of acid catalysts.
Major Products:
Oxidation: Peroxides, hydroxylated derivatives.
Reduction: Sodium eicosanoate.
Substitution: Esters and amides of gadoleic acid .
Wissenschaftliche Forschungsanwendungen
Sodium gadoleate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable detergents and emulsifiers .
Wirkmechanismus
The mechanism of action of sodium gadoleate involves its interaction with cell membranes, where it can integrate into the lipid bilayer due to its amphiphilic nature. This integration can alter membrane fluidity and permeability, affecting various cellular processes. This compound can also interact with specific proteins and enzymes, modulating their activity and influencing metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Sodium oleate: Another sodium salt of a monounsaturated fatty acid, but with a double bond at the 9th position of an 18-carbon chain.
Sodium linoleate: A sodium salt of a polyunsaturated fatty acid with two double bonds.
Sodium palmitate: A sodium salt of a saturated fatty acid with no double bonds.
Comparison:
Sodium gadoleate vs. Sodium oleate: Both have similar surfactant properties, but this compound has a longer carbon chain, which can influence its solubility and interaction with other molecules.
This compound vs. Sodium linoleate: this compound is more stable due to fewer double bonds, making it less prone to oxidation.
This compound vs. Sodium palmitate: this compound has a double bond, providing different chemical reactivity and biological interactions compared to the fully saturated sodium palmitate .
Eigenschaften
CAS-Nummer |
94135-60-1 |
|---|---|
Molekularformel |
C20H37NaO2 |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
sodium;(Z)-icos-9-enoate |
InChI |
InChI=1S/C20H38O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h11-12H,2-10,13-19H2,1H3,(H,21,22);/q;+1/p-1/b12-11-; |
InChI-Schlüssel |
SCEFIDHNJSJIHH-AFEZEDKISA-M |
Isomerische SMILES |
CCCCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCCCC=CCCCCCCCC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


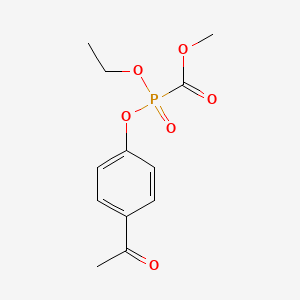
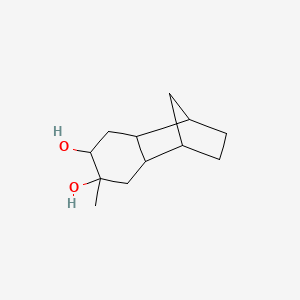
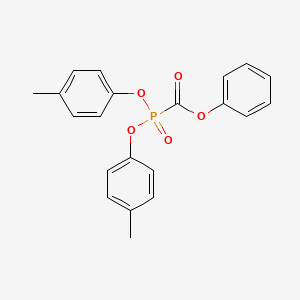
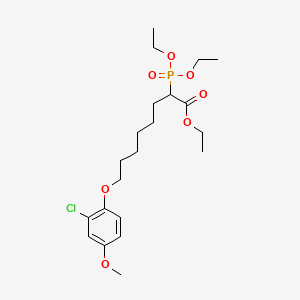
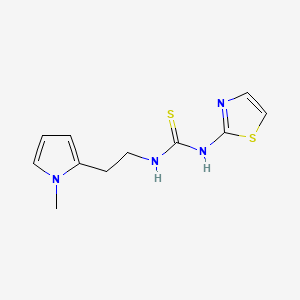
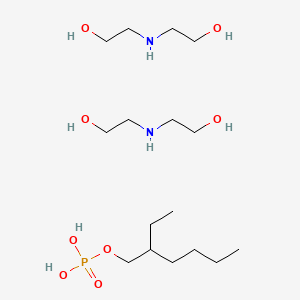
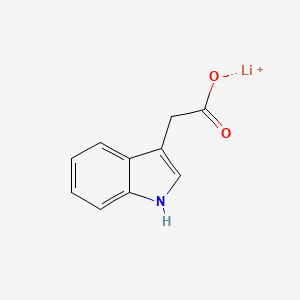
![1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene](/img/structure/B12683319.png)
